

The Role of Pulrodemstat in Epigenetic Regulation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulrodemstat (CC-90011) is a potent, selective, and reversible non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator.[1][2] Overexpression of LSD1 is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of **Pulrodemstat**, its role in epigenetic modulation, and its therapeutic potential. We present a compilation of quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to LSD1 and Epigenetic Regulation

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in gene regulation.[6] It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[7]

 Demethylation of H3K4me1/2, a mark associated with active enhancers, leads to transcriptional repression.



• Demethylation of H3K9me1/2, a mark associated with heterochromatin, results in transcriptional activation.

LSD1 does not act in isolation but as a part of larger transcriptional co-repressor complexes, such as the CoREST complex. Its activity is critical in various cellular processes, including differentiation, proliferation, and stem cell biology.[8] Dysregulation of LSD1 activity has been linked to the development and progression of numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and prostate cancer.[4][9]

Pulrodemstat: A Reversible Inhibitor of LSD1

Pulrodemstat is a potent and selective inhibitor of LSD1.[1][2] Unlike many early-generation LSD1 inhibitors that form covalent bonds with the FAD cofactor, **Pulrodemstat** is a reversible, non-covalent inhibitor.[8] This reversible mechanism may offer a more favorable safety profile by reducing the potential for off-target effects and prolonged enzyme inhibition.[10]

Mechanism of Action

Pulrodemstat binds to the active site of LSD1, preventing its interaction with histone substrates.[2] This inhibition leads to an accumulation of H3K4me1/2 and H3K9me1/2 at target gene loci, thereby altering gene expression. The primary anti-cancer effects of **Pulrodemstat** are attributed to its ability to induce differentiation of cancer cells and inhibit their proliferation. [1]

Quantitative Data on Pulrodemstat

The following tables summarize the key quantitative data for **Pulrodemstat** from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of Pulrodemstat



Parameter	Value	Cell Line/Enzyme	Reference
LSD1 IC50	0.25 nM	Recombinant Human LSD1	[1]
LSD1 IC50	0.30 nM	Recombinant Human LSD1	[2][11]
LSD2 IC50	>100 μM	Recombinant Human LSD2	[1]
MAO-A IC50	>100 μM	Recombinant Human MAO-A	[1]
MAO-B IC50	>100 μM	Recombinant Human MAO-B	[1]

Table 2: In Vitro Anti-proliferative and Differentiation Activity of Pulrodemstat



Parameter	Value	Cell Line	Cancer Type	Reference
EC ₅₀ (Differentiation - CD11b induction)	7 nM	THP-1	Acute Myeloid Leukemia	N/A
EC ₅₀ (Anti- proliferation)	2 nM	Kasumi-1	Acute Myeloid Leukemia	N/A
EC ₅₀ (GRP Suppression)	3 nM	NCI-H209	Small Cell Lung Cancer	[1]
EC₅₀ (GRP Suppression)	4 nM	NCI-H1417	Small Cell Lung Cancer	[1]
EC ₅₀ (Anti- proliferation)	6 nM	NCI-H1417	Small Cell Lung Cancer	[1]
IC ₅₀ (Anti- proliferation)	2.42 μΜ	Cal-27	Head and Neck Squamous Cell Carcinoma	[7]
IC50 (Anti- proliferation)	0.52 μΜ	SCC-9	Head and Neck Squamous Cell Carcinoma	[7]

Table 3: In Vivo Efficacy and Pharmacokinetics of Pulrodemstat



Parameter	Value	Model	Reference
Tumor Growth Inhibition (TGI)	78%	SCLC Patient-Derived Xenograft (PDX) at 5 mg/kg	[1]
Oral Bioavailability	32%	Mouse	[1]
Systemic Clearance	32.4 mL/min/kg	Mouse (5 mg/kg, i.v.)	[1]
Elimination Half-life	2 h	Mouse (5 mg/kg, i.v.)	[1]
Volume of Distribution	7.5 L/kg	Mouse (5 mg/kg, i.v.)	[1]
Cmax	0.36 μΜ	Mouse (5 mg/kg, oral)	[1]
AUC ₀₋₂₄ h	1.8 μM·h	Mouse (5 mg/kg, oral)	[1]

Table 4: Clinical Trial Data for Pulrodemstat

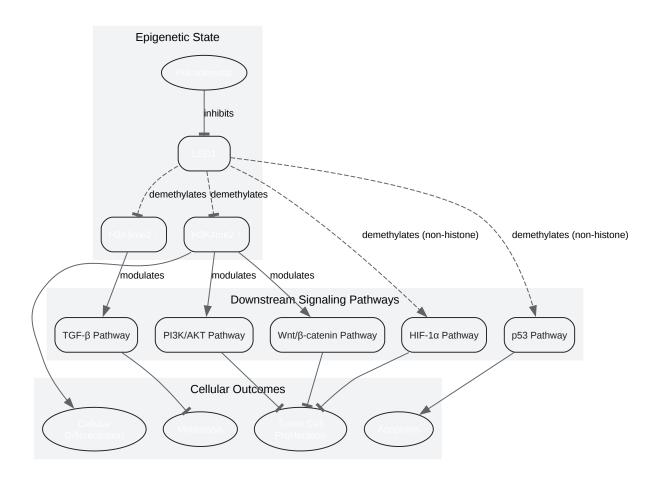
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Parameter	Finding	Population	Reference
Recommended Phase 2 Dose (RP2D)	60 mg once per week	Advanced solid tumors and R/R NHL	[12]
Maximum Tolerated Dose (MTD)	80 mg once per week	Advanced solid tumors and R/R NHL	[12]
Complete Response (CR)	1 patient	Relapsed/refractory marginal zone lymphoma	[12]
Stable Disease (SD) > 9 cycles	3 patients	Neuroendocrine neoplasms	[10]

Signaling Pathways and Experimental Workflows Signaling Pathways Modulated by LSD1 Inhibition

LSD1 is involved in the regulation of several key signaling pathways implicated in cancer. Inhibition of LSD1 by **Pulrodemstat** can therefore have widespread effects on cellular function.





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Caption: Simplified signaling pathways influenced by LSD1 and its inhibition by Pulrodemstat.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of **Pulrodemstat** likely followed a standardized workflow to assess its efficacy and mechanism of action.



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